- 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase, Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4316-4320
Cas no 914299-79-9 ((3S)-3-phenylmorpholine)
(3S)-3-phenylmorpholine structure
Product Name:(3S)-3-phenylmorpholine
CAS-Nr.:914299-79-9
MF:C10H13NO
MW:163.216322660446
MDL:MFCD11016232
CID:796992
PubChem ID:22860773
Update Time:2024-10-26
(3S)-3-phenylmorpholine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-3-Phenylmorpholine
- (3S)-3-phenylmorpholine
- Morpholine,3-phenyl-, (3S)-
- BH2034
- FC0138
- (S)-3-Phenyl-morpholine
- MORPHOLINE, 3-PHENYL-, (3S)-
- PubChem11424
- (P)-3-Phenylmorpholine
- MHZXKVPCJBPNKI-SNVBAGLBSA-N
- FCH884906
- AB62678
- AX8048970
- 299P799
- (3S)-3-Phenylmorpholine (ACI)
- (3S)-3-Phenyl-morpholine
- SCHEMBL1335278
- DTXSID60628683
- 914299-79-9
- CS-0038114
- AC-22434
- AKOS006302391
- DS-18277
-
- MDL: MFCD11016232
- Inchi: 1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1
- InChI-Schlüssel: MHZXKVPCJBPNKI-SNVBAGLBSA-N
- Lächelt: C1(C=CC=CC=1)[C@@H]1NCCOC1
Berechnete Eigenschaften
- Genaue Masse: 163.10000
- Monoisotopenmasse: 163.1
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 132
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 21.3
- XLogP3: 1
Experimentelle Eigenschaften
- Dichte: 1.034
- Siedepunkt: 272°C at 760 mmHg
- Flammpunkt: 104.9°C
- Brechungsindex: 1.518
- PSA: 21.26000
- LogP: 1.67630
(3S)-3-phenylmorpholine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM130157-1g |
(S)-3-phenylmorpholine |
914299-79-9 | 95% | 1g |
$281 | 2021-08-05 | |
| Alichem | A019110436-1g |
(S)-3-Phenylmorpholine |
914299-79-9 | 95% | 1g |
$294.00 | 2023-08-31 | |
| Alichem | A019110436-5g |
(S)-3-Phenylmorpholine |
914299-79-9 | 95% | 5g |
$1081.50 | 2023-08-31 | |
| Fluorochem | 223055-1g |
S)-3-Phenylmorpholine |
914299-79-9 | 95% | 1g |
£255.00 | 2022-02-28 | |
| Fluorochem | 223055-5g |
S)-3-Phenylmorpholine |
914299-79-9 | 95% | 5g |
£781.00 | 2022-02-28 | |
| Chemenu | CM130157-1g |
(S)-3-phenylmorpholine |
914299-79-9 | 95%+ | 1g |
$113 | 2024-07-20 | |
| abcr | AB369370-1 g |
(S)-3-Phenyl-morpholine, 98%; . |
914299-79-9 | 98% | 1 g |
€253.70 | 2023-07-19 | |
| abcr | AB369370-5 g |
(S)-3-Phenyl-morpholine, 98%; . |
914299-79-9 | 98% | 5 g |
€816.00 | 2023-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19485-1g |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 1g |
¥389.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19485-250mg |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 250mg |
¥161.0 | 2024-07-18 |
(3S)-3-phenylmorpholine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 25 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
1.2 Solvents: Dichloromethane ; 20 h, rt
1.2 Solvents: Dichloromethane ; 20 h, rt
Referenz
- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents, Angewandte Chemie, 2015, 54(37), 10884-10888
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C
1.6 Reagents: Water ; -10 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C
1.6 Reagents: Water ; -10 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
Referenz
- Amine-Promoted Asymmetric (4+2) Annulations for the Enantioselective Synthesis of Tetrahydropyridines: A Traceless and Recoverable Auxiliary Strategy, Angewandte Chemie, 2013, 52(20), 5319-5322
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- New chiral morpholine-pyrrolidine ligands affecting asymmetric selectivity in copper catalyzed Henry reaction, Tetrahedron Letters, 2019, 60(9), 653-659
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Phenol , Hydrogen bromide Solvents: Acetic acid ; 0 °C → rt; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Tertiary amine-promoted enone aziridination: investigations into factors influencing enantioselective induction, Tetrahedron: Asymmetry, 2014, 25(1), 74-86
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 24 h, rt
Referenz
- A mild approach to synthesise enantiopure glycine-derived 5-phenylthiomorpholinone, Tetrahedron, 2021, 84,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C
1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.6 Solvents: Water ; rt
1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.8 Reagents: Water
1.9 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C
1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.6 Solvents: Water ; rt
1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.8 Reagents: Water
1.9 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 6 h, rt
2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
2.2 Solvents: Dichloromethane ; 20 h, rt
2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
2.2 Solvents: Dichloromethane ; 20 h, rt
Referenz
- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents, Angewandte Chemie, 2015, 54(37), 10884-10888
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.2 Solvents: Water ; rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Water ; rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759
(3S)-3-phenylmorpholine Raw materials
- phenyl 2-bromoacetate
- 2-chloroacetyl chloride
- (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide
- H-Phg-OH
- (2-aminoethoxy)methyltributylstannane
- (S)-(+)-2-Phenylglycinol
- Benzaldehyde
- Morpholine, 4-[(4-methylphenyl)sulfonyl]-3-phenyl-, (3S)-
- N-(Phenylmethylene)-2-[(tributylstannyl)methoxy]ethanamine
- (S)-5-Phenyl-morpholin-3-one
(3S)-3-phenylmorpholine Preparation Products
(3S)-3-phenylmorpholine Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:914299-79-9)(3S)-3-phenylmorpholine
Bestellnummer:A12362
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Monday, 2 September 2024 15:59
Preis ($):210.0
Email:sales@amadischem.com
(3S)-3-phenylmorpholine Verwandte Literatur
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:914299-79-9)(3S)-3-phenylmorpholine
Reinheit:99%
Menge:5g
Preis ($):210.0